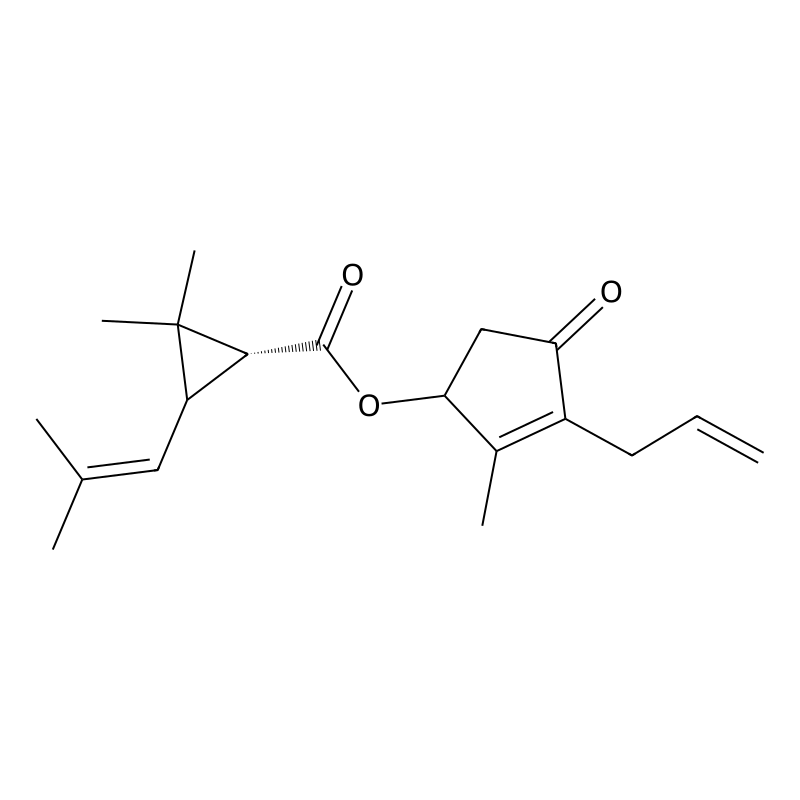

D-Allethrin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Plant Defense Mechanism

Jasmolin I acts as a plant hormone involved in wound responses and defense against herbivores and pathogens [1]. In response to insect feeding or damage, jasmonate biosynthesis is triggered within the plant. This leads to the activation of various defense mechanisms, including the production of secondary metabolites with insecticidal or fungicidal properties [1].

Plant Growth and Development

Beyond its role in defense, Jasmolin I plays a complex role in regulating various aspects of plant growth and development. Research suggests its involvement in processes like root growth, pollen development, and seed germination [4, 5, 6].

D-Allethrin is a synthetic pyrethroid insecticide derived from natural pyrethrins found in chrysanthemum flowers. It is primarily utilized for its effectiveness against a variety of insects, including mosquitoes and flies. D-Allethrin appears as a clear to amber-colored viscous liquid with a mild odor and is known for being insoluble in water, making it suitable for various formulations in household and agricultural pest control products

The specific methodologies can vary but generally follow established organic synthesis techniques used in the production of pyrethroids .

D-Allethrin exhibits significant biological activity primarily through its neurotoxic effects on insects. It modifies the gating characteristics of voltage-sensitive sodium channels in neuronal membranes, leading to prolonged depolarization and paralysis of the target insects. This mechanism results in increased excitability of neurons, causing repetitive firing and ultimately death due to nervous system overload . Additionally, D-Allethrin is highly toxic to aquatic organisms, particularly fish .

D-Allethrin is widely used in various applications:

- Household Insecticides: Commonly found in products like mosquito coils, sprays, and pet shampoos.

- Agricultural Use: Employed in ultra-low volume sprays for outdoor mosquito control.

- Public Health: Used in vector control programs to manage populations of disease-carrying insects like mosquitoes .

Research on D-Allethrin interactions has focused on its effects on non-target organisms and potential synergistic effects with other chemicals:

- Toxicity Studies: D-Allethrin has been shown to cause oxidative damage and cellular toxicity in human lymphocytes in vitro .

- Synergistic Effects: Studies indicate that exposure to certain organophosphorus insecticides may inhibit the hydrolysis of D-Allethrin, enhancing its toxicity .

D-Allethrin belongs to a broader class of compounds known as allethrins, which includes several related synthetic insecticides. Here are some similar compounds:

| Compound | Structural Differences | Unique Properties |

|---|---|---|

| Bioallethrin | Contains two stereoisomers | Less toxic to mammals compared to D-Allethrin |

| Esbiothrin | A mixture with a higher ratio of one stereoisomer | Exhibits greater stability under UV light |

| Permethrin | Different ester configuration | More effective against ticks |

| Cypermethrin | Contains a cyano group | Broader spectrum of activity against insects |

D-Allethrin's uniqueness lies in its specific efficacy against flying insects while exhibiting lower toxicity towards mammals compared to some other pyrethroids like permethrin and cypermethrin. Its formulation allows for effective use in both domestic and agricultural settings without significant environmental persistence .

Molecular Formula and Weight

D-Allethrin possesses the molecular formula C₁₉H₂₆O₃, representing a complex organic compound with nineteen carbon atoms, twenty-six hydrogen atoms, and three oxygen atoms [1] [2] [3]. The molecular weight of D-Allethrin is precisely 302.41 grams per mole, establishing it as a moderately sized organic molecule within the pyrethroid class of compounds [1] [2] [3]. This molecular composition reflects the compound's synthetic origin as an ester derivative combining two distinct structural components through chemical synthesis [4] [3].

The monoisotopic mass of D-Allethrin has been determined to be 302.188195 atomic mass units, providing additional precision for analytical applications [3]. The compound exists as a mixture of four main stereoisomers, each maintaining the same molecular formula and weight while differing in their three-dimensional spatial arrangements [5] [6].

Structural Characteristics

Cyclopropane Ring System

The cyclopropane ring system represents one of the most distinctive structural features of D-Allethrin, forming an integral part of the chrysanthemic acid moiety [7] [8]. This three-membered saturated ring contains carbon atoms arranged in an equilateral triangle configuration, creating significant ring strain due to the deviation from optimal tetrahedral bond angles [7]. The cyclopropane ring in D-Allethrin exhibits bond angles of approximately 60 degrees, substantially smaller than the preferred 109.5 degrees for tetrahedral carbon atoms [7].

The cyclopropane moiety is substituted with two geminal methyl groups at one carbon position and bears both a carboxyl group and an isobutenyl substituent at the remaining positions [8] [9]. This substitution pattern contributes to the compound's overall stability while maintaining the inherent reactivity associated with cyclopropane rings [7] [8]. The strained nature of the cyclopropane ring enables it to participate in various chemical transformations, particularly under conditions that can relieve the ring strain [8].

The electronic properties of the cyclopropane ring allow it to function as a transmitter of electronic information between the isobutenyl double bond and the carboxyl group, playing a role analogous to an alkene linkage in other systems [8]. This electronic communication contributes to the overall reactivity profile of the chrysanthemic acid component within the D-Allethrin structure [8].

Ester Linkage

The ester linkage in D-Allethrin serves as the critical structural bridge connecting the chrysanthemic acid moiety with the allethrolone component [4] [3]. This carboxylate ester bond forms through the condensation reaction between the carboxylic acid group of chrysanthemic acid and the hydroxyl group of allethrolone, with the elimination of water [4] [3]. The ester functionality exhibits the characteristic carbon-oxygen-carbon linkage with a carbonyl group adjacent to the oxygen atom [4].

The ester bond in D-Allethrin demonstrates moderate stability under neutral conditions but shows susceptibility to hydrolysis under both acidic and basic conditions [10] [11]. The positioning of the ester linkage within the molecular framework influences the compound's overall conformation and affects its interaction with biological systems [4] [3]. The ester group contributes significantly to the compound's solubility characteristics, particularly its limited water solubility and enhanced solubility in organic solvents [12] [13].

The stereochemistry around the ester linkage plays a crucial role in determining the biological activity of different D-Allethrin isomers [5] [6]. The spatial arrangement of substituents around the ester-bearing carbon atoms contributes to the formation of multiple stereoisomeric forms of the compound [5] [6].

Chrysanthemic Acid Moiety

The chrysanthemic acid moiety represents the acid component of D-Allethrin, contributing the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 grams per mole to the overall structure [9] [8]. This component contains the characteristic cyclopropane ring system substituted with two methyl groups and an isobutenyl side chain [9] [8]. The full chemical name of this moiety is 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid [9] [8].

The chrysanthemic acid component exists in multiple stereoisomeric forms, with the 1R configuration being predominant in D-Allethrin preparations [5] [9]. The isobutenyl substituent attached to the cyclopropane ring adopts a specific geometric arrangement that influences the overall three-dimensional shape of the molecule [8] [9]. This structural feature contributes significantly to the compound's insecticidal properties and its interaction with target biological systems [8].

The carboxylic acid functionality within the chrysanthemic acid moiety provides the reactive site for ester formation with the allethrolone component [9] [8]. The electronic properties of the chrysanthemic acid structure, particularly the interaction between the cyclopropane ring and the carboxyl group, influence the compound's chemical reactivity and stability [8].

Allethrolone Component

The allethrolone component constitutes the alcohol portion of D-Allethrin, possessing the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 grams per mole [14] [15]. This structural unit features a cyclopentenone ring system with specific substitution patterns that define its chemical identity [14] [15]. The complete chemical designation for this component is 2-methyl-4-oxo-3-(2-propenyl)-2-cyclopenten-1-ol [14] [15].

The allethrolone structure contains a five-membered ring with both a ketone functionality and an alcohol group, creating a cyclic enol system [14] [15]. The presence of an allyl substituent (2-propenyl group) at the 3-position of the cyclopentenone ring provides additional structural complexity and contributes to the compound's overall molecular architecture [14] [15]. The methyl group at the 2-position further enhances the substitution pattern of this cyclic system [14] [15].

The stereochemistry of the allethrolone component plays a critical role in determining the biological activity of different D-Allethrin isomers [16] [6]. The hydroxyl group that participates in ester formation with chrysanthemic acid can adopt different spatial orientations, leading to the formation of multiple stereoisomeric combinations [16] [6]. The cyclopentenone ring system provides conformational flexibility while maintaining the essential structural features required for biological activity [14] [16].

Physical Properties

Physical State and Appearance

D-Allethrin exists as a liquid under standard ambient conditions, maintaining its fluid state across a wide temperature range [17] [13] [18]. The compound presents as a pale yellow to amber-colored viscous liquid with a characteristic consistency that reflects its moderate molecular weight and structural complexity [17] [13] [18]. The viscous nature of D-Allethrin results from intermolecular interactions between the relatively large molecules and the presence of polar functional groups within the structure [17] [18].

The liquid state of D-Allethrin at room temperature contrasts with some related compounds that may crystallize under similar conditions [18] [19]. The compound demonstrates a pour point below -50°C, indicating that it remains fluid even at extremely low temperatures [5] [19]. This property contributes to the compound's utility in various applications where low-temperature performance is required [5].

The appearance of D-Allethrin can vary slightly depending on purity and storage conditions, with high-purity samples typically exhibiting a clearer, lighter coloration [17] [13]. The amber coloration often intensifies with prolonged exposure to light or elevated temperatures, reflecting gradual photochemical or thermal degradation processes [17] [12].

Melting and Boiling Points

D-Allethrin demonstrates complex thermal behavior that reflects its nature as a mixture of stereoisomers rather than a pure crystalline compound [5] [19]. The compound does not exhibit a distinct melting point in the traditional sense, instead showing a pour point below -50°C, indicating its maintenance of liquid characteristics across a broad temperature range [5] [19]. This behavior is consistent with the compound's existence as an isomeric mixture that resists crystallization under normal conditions [5].

The boiling point of D-Allethrin varies significantly depending on the applied pressure during distillation [17] [18] [20]. Under reduced pressure conditions of 13.33 Pascals, the compound exhibits a boiling point of approximately 140°C [17] [18]. However, under standard atmospheric pressure of 1013 hectopascals, the boiling point increases substantially to 281.5°C [20]. This pressure-dependent boiling behavior reflects the compound's moderate volatility and the influence of intermolecular forces on its vapor pressure characteristics [17] [18].

The wide range of boiling points under different pressure conditions makes D-Allethrin suitable for various distillation and purification processes [17] [18]. The relatively high boiling point under atmospheric pressure contributes to the compound's stability during storage and handling at ambient temperatures [18] [20].

Vapor Pressure and Volatility

D-Allethrin exhibits a vapor pressure of 1.6 × 10⁻⁴ Pascals at 21°C, indicating moderate volatility characteristics [12] [18]. This vapor pressure value places the compound in an intermediate range between highly volatile and essentially non-volatile substances [12] [10]. The moderate vapor pressure contributes to the compound's effectiveness in applications where controlled release and vapor activity are desired [12].

Alternative measurements have reported slightly different vapor pressure values, with some sources indicating 5.95 × 10⁻⁴ Pascals at 20°C [5]. These variations likely reflect differences in measurement methodology and the specific isomeric composition of tested samples [5] [12]. The vapor pressure characteristics of D-Allethrin are influenced by temperature, with higher temperatures resulting in proportionally increased volatility [12] [10].

The volatility profile of D-Allethrin enables its use in vapor-phase applications while maintaining sufficient stability to prevent rapid evaporation during storage [12] [10]. The compound's vapor pressure characteristics contribute to its environmental fate and determine its behavior in various application scenarios [10]. Under elevated temperature conditions, the volatility of D-Allethrin increases significantly, which must be considered in thermal processing applications [12].

Density and Refractive Index

The density of D-Allethrin ranges from 1.01 to 1.02 grams per cubic centimeter at standard temperature conditions, indicating that the compound is slightly denser than water [1] [18]. This density value reflects the compound's molecular composition and the packing efficiency of its complex three-dimensional structure [1] [18]. The narrow range of reported density values suggests good consistency across different preparations and sources of the compound [1] [18].

The refractive index of D-Allethrin varies depending on the specific measurement conditions and wavelength of light used [17] [18]. At 20°C, the refractive index (nD20) ranges from 1.4200 to 1.5040, with some sources reporting more specific values of 1.5040 at 20°C and 1.5023 at 30°C [17] [18]. These refractive index values are consistent with organic compounds containing multiple functional groups and moderate molecular complexity [17] [18].

The refractive index measurements provide valuable information for the identification and quality assessment of D-Allethrin samples [17] [18]. The temperature dependence of the refractive index, as evidenced by the decrease from 1.5040 at 20°C to 1.5023 at 30°C, demonstrates the typical thermal behavior expected for organic liquids [18]. These optical properties are useful for analytical characterization and purity determination of the compound [17] [18].

Solubility Profile

D-Allethrin demonstrates very limited solubility in water, with reported values of 2.6 milligrams per liter at 20°C [12] [10]. This low aqueous solubility reflects the compound's predominantly hydrophobic character resulting from its extensive hydrocarbon framework and limited polar functionality [12] [10]. The poor water solubility is typical for pyrethroid compounds and influences their environmental behavior and application methods [12] [10].

In contrast to its limited water solubility, D-Allethrin shows excellent solubility in organic solvents [12] [13]. The compound is readily soluble in alcohols, with solubility exceeding 1 kilogram per liter in methanol and hexane at 25°C [21]. Additional organic solvents that effectively dissolve D-Allethrin include acetone, chloroform, dimethyl sulfoxide, and various hydrocarbon solvents [13] [21] [18].

The solubility characteristics of D-Allethrin in different solvents make it suitable for formulation in various organic carrier systems [13] [21]. The compound's solubility profile influences its bioavailability, environmental distribution, and processing requirements in manufacturing applications [12] [13]. The partition coefficient between octanol and water exceeds 3.07, indicating strong preference for lipophilic environments over aqueous phases [21].

Chemical Stability and Reactivity

Thermal Stability

D-Allethrin exhibits limited thermal stability, with decomposition beginning to occur at temperatures as low as 120°C according to differential scanning calorimetry measurements [5] [21]. This relatively low decomposition temperature represents a critical parameter for processing and storage considerations [5] [21]. Complete thermal breakdown occurs at temperatures exceeding 400°C, where the compound undergoes extensive structural degradation with the production of various decomposition products [1] [22].

Thermal analysis studies have revealed that D-Allethrin decomposition follows complex kinetic pathways involving multiple competing reactions [22]. At 150°C under atmospheric conditions, approximately 28 to 35 percent of the compound vaporizes without chemical change, while 24 to 45 percent undergoes polymerization reactions [22]. The remaining portion, approximately 18 to 40 percent, decomposes into smaller molecular fragments including chrysanthemic acid and allethrolone components [22].

The thermal decomposition products identified include free chrysanthemic acid, both in cis and trans configurations, and various cyclic compounds derived from the allethrolone moiety [22]. The formation of these specific decomposition products provides insight into the thermal breakdown mechanisms and suggests that ester bond cleavage represents one of the primary initial degradation pathways [22]. Temperature control during processing and storage is essential to maintain compound integrity and prevent unwanted thermal degradation [5] [21].

Photochemical Stability

D-Allethrin demonstrates significant susceptibility to photochemical degradation when exposed to ultraviolet light or direct sunlight [12] [10] [23]. The compound's photolability represents one of its characteristic features and distinguishes it from more photostable synthetic pyrethroids [24]. Photodegradation occurs through multiple pathways involving both the chrysanthemic acid and allethrolone components of the molecule [23].

Under ultraviolet irradiation, D-Allethrin undergoes degradation processes that can be enhanced by the presence of photosensitizers such as riboflavin or natural plant extracts [23]. Research has demonstrated that photodegradation efficiency increases significantly in the presence of these sensitizing agents, with degradation rates accelerating compared to direct photolysis alone [23]. The wavelength of incident light influences the degradation rate, with shorter wavelengths generally producing more rapid breakdown [23].

Photochemical degradation products include compounds resulting from cleavage of various bonds within the D-Allethrin structure [8] [23]. The allethrolone component can undergo rearrangement reactions under photochemical conditions, leading to the formation of modified cyclic structures [8]. Additionally, the chrysanthemic acid moiety may experience alterations to its cyclopropane ring system or isobutenyl substituent under prolonged light exposure [8]. Protection from light exposure is therefore essential for maintaining the chemical integrity of D-Allethrin during storage and handling [12] [13].

Hydrolytic Behavior

D-Allethrin exhibits variable hydrolytic stability depending on the pH conditions of the surrounding environment [10] [11]. Under neutral pH conditions ranging from 4 to 7, the compound demonstrates good hydrolytic stability with minimal degradation over extended periods [10]. This stability under near-neutral conditions makes the compound suitable for applications where moderate pH environments are encountered [10].

However, D-Allethrin becomes susceptible to hydrolytic breakdown under both strongly acidic and strongly basic conditions [11] [21]. Exposure to strong bases such as sodium hydroxide or potassium hydroxide results in rapid hydrolytic cleavage of the ester bond, leading to the formation of chrysanthemic acid and allethrolone as separate components [11] [21]. This base-catalyzed hydrolysis represents a major degradation pathway under alkaline conditions [11].

Similarly, strong acids including hydrochloric acid, sulfuric acid, and nitric acid can promote hydrolytic breakdown of the ester linkage, although the mechanisms may differ from base-catalyzed hydrolysis [11] [21]. The hydrolytic behavior of D-Allethrin influences its environmental fate and determines appropriate storage conditions to prevent unwanted degradation [10] [11]. In soil and aquatic environments, the compound's hydrolytic stability varies with local pH conditions and the presence of catalytic substances [25] [10].

Compatibility with Common Chemical Agents

D-Allethrin demonstrates incompatibility with various classes of chemical agents, particularly oxidizing substances [11] [26]. Strong oxidizing agents including perchlorates, peroxides, permanganates, chlorates, nitrates, chlorine, bromine, and fluorine can react with D-Allethrin, potentially leading to vigorous chemical reactions or degradation [11] [26]. These incompatibilities must be considered during storage, handling, and formulation processes to prevent unwanted chemical interactions [11].

The compound shows poor compatibility with strong acids and bases, as previously discussed in the context of hydrolytic behavior [11] [21]. Strong acids such as hydrochloric, sulfuric, and nitric acid can promote degradation reactions, while strong bases including sodium hydroxide and potassium hydroxide cause rapid hydrolytic breakdown [11] [21]. These incompatibilities limit the pH range suitable for D-Allethrin applications and storage [11] [21].

D-Allethrin demonstrates good compatibility with neutral organic solvents and many common formulation ingredients under appropriate storage conditions [13] [21]. The compound can be safely stored and handled in containers made from compatible materials, provided that temperatures remain below decomposition thresholds and exposure to incompatible chemicals is avoided [13] [21]. Proper material selection and storage protocols are essential for maintaining compound integrity and preventing dangerous chemical interactions [11] [26].

| Property | Value | Source Citation |

|---|---|---|

| Molecular Formula | C₁₉H₂₆O₃ | [1] [2] [3] |

| Molecular Weight (g/mol) | 302.41 | [1] [2] [3] |

| Physical State | Liquid | [17] [13] [18] |

| Appearance | Pale yellow to amber viscous liquid | [17] [13] [18] |

| Melting Point (°C) | Pour point <-50°C | [5] [19] |

| Boiling Point (°C) | 140°C (at 13.33 Pa); 281.5°C (at 1013 hPa) | [17] [18] [20] |

| Flash Point (°C) | 120-138°C | [21] [18] [19] |

| Density (g/cm³) | 1.01-1.02 | [1] [18] |

| Refractive Index (nD20) | 1.4200-1.5040 | [17] [18] |

| Vapor Pressure (Pa at 21°C) | 1.6 × 10⁻⁴ | [12] [18] |

| Water Solubility (mg/L at 20°C) | 2.6 | [12] [10] |

| Thermal Decomposition (°C) | 120°C (DSC); >400°C (complete) | [5] [21] |

| Stability | Unstable to alkaline conditions and UV light | [12] [13] [11] |

| Component | Chemical Formula | Molecular Weight (g/mol) | Description | Source Citation |

|---|---|---|---|---|

| Chrysanthemic Acid Moiety | C₁₀H₁₆O₂ | 168.23 | 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid | [9] [8] |

| Allethrolone Component | C₉H₁₂O₂ | 152.19 | 2-methyl-4-oxo-3-(2-propenyl)-2-cyclopenten-1-ol | [14] [15] |

| Cyclopropane Ring | C₃H₄ (part of chrysanthemic acid) | Part of 168.23 | Three-membered saturated ring with strain | [7] [8] |

| Ester Linkage | COO | Part of 302.41 | Carboxylate ester bond connecting acid and alcohol | [4] [3] |

| Stereoisomers | Four main isomers | 302.41 each | [1R,trans;1S], [1R,trans;1R], [1R,cis;1S], [1R,cis;1R] in 4:4:1:1 ratio | [5] [6] |

| Condition/Agent | Compatibility/Stability | Effect | Source Citation |

|---|---|---|---|

| Strong Acids (HCl, H₂SO₄, HNO₃) | Not compatible | Chemical reaction/degradation | [11] [21] |

| Strong Bases (NaOH, KOH) | Causes decomposition | Hydrolytic breakdown | [11] [21] |

| Oxidizing Agents | Not compatible (peroxides, chlorates) | Oxidative degradation | [11] [26] |

| UV Light/Sunlight | Photodegradation occurs | Photochemical breakdown | [12] [10] [23] |

| Heat (>120°C) | Thermal decomposition | Thermal breakdown | [5] [21] |

| pH 4-7 | Stable | No degradation | [10] |

| Neutral Storage Conditions | Stable for >2 years | No degradation | [13] |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H400 (94.74%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard